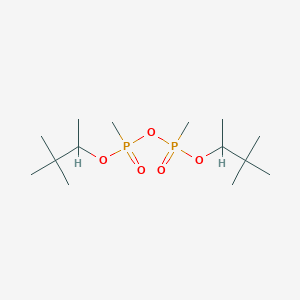
Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate is an organic compound with a complex structure that includes benzamido and methylphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-4-(2-methylphenoxy)benzoic acid with benzoyl chloride to form the benzamido derivative. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the benzamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed under basic conditions.
Major Products
Oxidation: Benzoic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-4-(methylamino)benzoate: Similar structure but with amino groups instead of benzamido and phenoxy groups.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of the benzamido and phenoxy groups.
Uniqueness
Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate is unique due to the presence of both benzamido and phenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
81401-57-2 |
|---|---|
Formule moléculaire |
C23H21NO4 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
ethyl 3-benzamido-4-(2-methylphenoxy)benzoate |
InChI |
InChI=1S/C23H21NO4/c1-3-27-23(26)18-13-14-21(28-20-12-8-7-9-16(20)2)19(15-18)24-22(25)17-10-5-4-6-11-17/h4-15H,3H2,1-2H3,(H,24,25) |
Clé InChI |
VMFLEQVVDMBTKG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2C)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
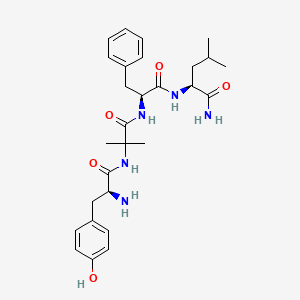
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)


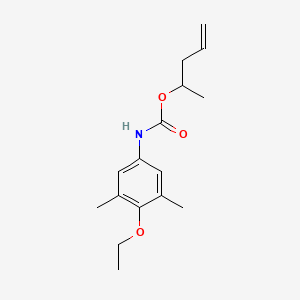
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
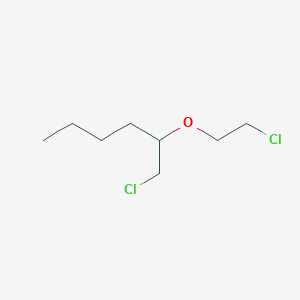


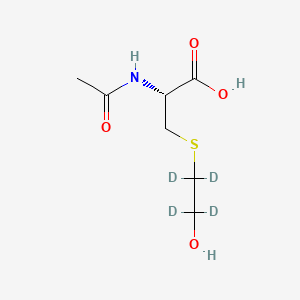
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)
![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
